5-((2,3-Dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-114 involves several steps, starting with the preparation of the core structure, which includes a benzimidazole ring and an indole moiety. The key steps in the synthesis include:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Indole Moiety: The indole moiety is introduced through a Friedel-Crafts acylation reaction, where an indole derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves coupling the benzimidazole and indole moieties through a carbonylation reaction, forming the complete YM-114 structure.
Industrial Production Methods
Industrial production of YM-114 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
YM-114 undergoes various chemical reactions, including:
Oxidation: YM-114 can be oxidized to form corresponding oxides, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert YM-114 to its reduced forms, potentially affecting its receptor binding affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of YM-114, each with distinct chemical and pharmacological properties .
Scientific Research Applications
YM-114 has several scientific research applications, including:
Chemistry: YM-114 is used as a tool compound to study the structure-activity relationships of 5-hydroxytryptamine (3) receptor antagonists.
Biology: It is used to investigate the role of 5-hydroxytryptamine (3) receptors in various biological processes, including neurotransmission and gastrointestinal motility.
Medicine: YM-114 is studied for its potential therapeutic applications in conditions such as anxiety, depression, and irritable bowel syndrome.
Mechanism of Action
YM-114 exerts its effects by selectively inhibiting the 5-hydroxytryptamine (3) receptor. This inhibition prevents the binding of serotonin to the receptor, thereby modulating the downstream signaling pathways. The molecular targets of YM-114 include the G-protein coupled receptor family, specifically the Gq proteins, which play a crucial role in the receptor’s signaling mechanism .
Comparison with Similar Compounds
Similar Compounds
YM-254890: Another antagonist of the 5-hydroxytryptamine (3) receptor with a similar mechanism of action.
FR900359: A compound with a similar structure and pharmacological profile, also targeting the Gq proteins.
Uniqueness
YM-114 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine (3) receptor, making it a valuable tool for studying the receptor’s role in various physiological and pathological processes .
Properties
CAS No. |
153608-99-2 |
---|---|
Molecular Formula |
C16H18ClN3O |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19;/h1-4,10,12H,5-9H2,(H,17,18);1H/t12-;/m1./s1 |
InChI Key |
GZXONPGTMHLBKQ-UTONKHPSSA-N |
SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Isomeric SMILES |
C1CC2=C(C[C@@H]1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Canonical SMILES |
C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((2,3-dihydro-1-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride KAE 393 KAE-393 YM 114 YM-114 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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